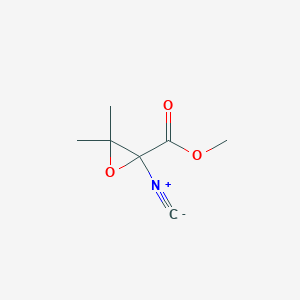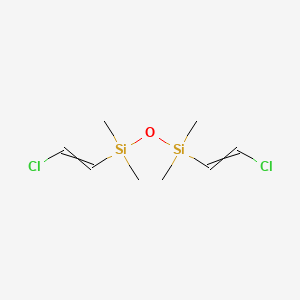
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two chloroethenyl groups attached to a disiloxane backbone
Méthodes De Préparation
The synthesis of 1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with acetylene in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the addition of the chloroethenyl groups to the disiloxane backbone. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethenyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form siloxane-based polymers or other derivatives.
Reduction Reactions: Reduction of the chloroethenyl groups can lead to the formation of ethyl-substituted disiloxanes. Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Materials Science: It is used in the synthesis of siloxane-based polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Biological Research: It is investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible polymers.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functionalized siloxanes.
Mécanisme D'action
The mechanism by which 1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane exerts its effects involves the reactivity of the chloroethenyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The disiloxane backbone provides stability and flexibility, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This compound lacks the chloroethenyl groups and is less reactive in substitution reactions.
1,3-Bis(2-chloroethyl)-1,1,3,3-tetramethyldisiloxane: This compound has ethyl groups instead of ethenyl groups, leading to different reactivity and applications.
1,3-Bis(2-bromoethenyl)-1,1,3,3-tetramethyldisiloxane: The presence of bromine atoms instead of chlorine atoms results in different chemical properties and reactivity.
Propriétés
Numéro CAS |
91453-69-9 |
|---|---|
Formule moléculaire |
C8H16Cl2OSi2 |
Poids moléculaire |
255.28 g/mol |
Nom IUPAC |
2-chloroethenyl-[2-chloroethenyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H16Cl2OSi2/c1-12(2,7-5-9)11-13(3,4)8-6-10/h5-8H,1-4H3 |
Clé InChI |
YYEUHKJHTKQAFW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C=CCl)O[Si](C)(C)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


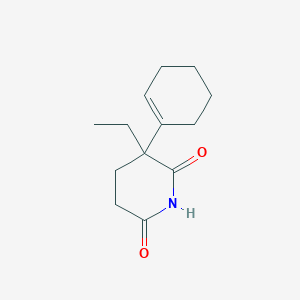
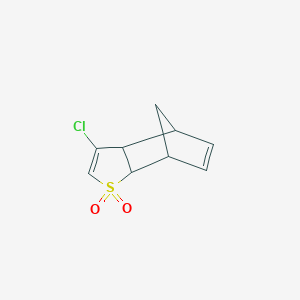
![Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate](/img/structure/B14359840.png)
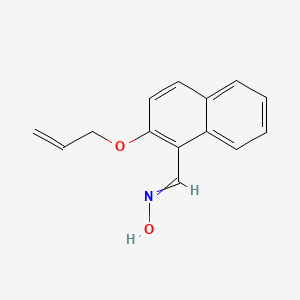
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
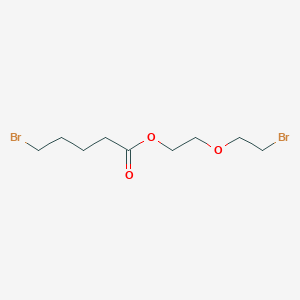
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
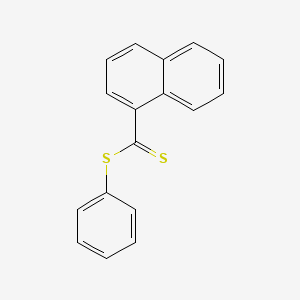
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
